molecular formula C16H31NSSn B1421363 2-Methyl-5-(tributylstannyl)thiazole CAS No. 223418-75-5

2-Methyl-5-(tributylstannyl)thiazole

Cat. No.: B1421363
CAS No.: 223418-75-5
M. Wt: 388.2 g/mol
InChI Key: QBVDGHNBPOLJIZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(tributylstannyl)thiazole” is a chemical compound with the CAS Number: 223418-75-5 . It has a molecular weight of 389.21 and its IUPAC name is 2-methyl-5-(tributylstannyl)-1H-1lambda3-thiazole . It is in liquid form at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C4H5NS.3C4H9.Sn/c1-4-5-2-3-6-4;31-3-4-2;/h2,6H,1H3;31,3-4H2,2H3 . This indicates that the compound consists of a thiazole ring with a methyl group and a tributylstannyl group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that tributylstannyl compounds are often used as reagents for arylation of thiazole by Stille cross-coupling .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a predicted boiling point of 379.6±35.0 °C . It has a molecular weight of 388.20 .

Scientific Research Applications

Anticancer Applications

  • Anticancer Properties of Thiazole Derivatives : Thiazole derivatives, including those similar to 2-Methyl-5-(tributylstannyl)thiazole, have shown potent anticancer activities. For instance, compounds synthesized from 4-Methyl-2-phenylthiazole-5-carbohydrazide demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
  • Synthesis of Thiazole Derivatives for Anticancer Evaluation : A series of 5-(2′-indolyl)thiazoles synthesized from thioamides showed encouraging anticancer activity and selectivity towards certain cancer cell lines (Vaddula et al., 2016).
  • Anti-Proliferative Effect of Thiazole Analogue in Carcinoma Cell Lines : A thiazole analogue exhibited significant anti-proliferative activity in different human carcinoma cell lines, indicating its potential as a specific anticancer agent (Amin et al., 2017).

Pharmacological Applications

  • Synthesis and Binding Profile of Thiazole Derivatives : A study on the synthesis and binding profile of 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent serotonin-3 receptor antagonist, showed effective penetration into the central nervous system, suggesting its use in neuropharmacology (Rosen et al., 1990).

Chemical Synthesis and Reactions

  • Facile Introduction of Different Substituents : The study of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole showed a facile method for introducing different substituents, leading to the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, indicating its utility in organic synthesis (Hanamoto et al., 2008).
  • Synthesis of Isoxazoles : A study on the synthesis of 5-(tributylstannyl)isoxazoles highlighted their synthesis via the 1,3-dipolar cycloaddition reaction, showing the compound's versatility in chemical reactions (Sakamoto et al., 1991).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects) .

Future Directions

As a unique chemical, “2-Methyl-5-(tributylstannyl)thiazole” is provided to early discovery researchers as part of a collection of unique chemicals . Its potential applications in various fields, especially in medicinal chemistry, are still being explored.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(tributylstannyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in the Stille coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the formation of a complex between the palladium catalyst and this compound, facilitating the transfer of the stannyl group to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly by modifying biomolecules that participate in cellular signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts in the Stille coupling reaction . This interaction involves the formation of a palladium-stannyl complex, which facilitates the transfer of the stannyl group to the target molecule. This process can lead to enzyme inhibition or activation, depending on the nature of the target molecule and the specific reaction conditions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical reactions. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is essential to store this compound properly to maintain its stability and reactivity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is known that high doses of organotin compounds, such as this compound, can be toxic and may cause adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors necessary for its participation in the Stille coupling reaction . The compound’s role in these pathways can affect metabolic flux and metabolite levels, depending on the specific reaction conditions and the target molecules involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that the compound interacts with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is not extensively documented. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its activity and function within cells.

Properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDGHNBPOLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold (−78° C.) solution of 2-methylthiazole (2.80 g, 28.2 mmol) in anhydrous THF (100 mL) was added butyllithium (19.41 mL, 31.1 mmol) dropwise. After stirring for 60 min at −78° C., a solution of tributylchlorostannane (9.14 mL, 33.9 mmol) in anhydrous THF was added to the reaction mixture. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm to RT over a 2 to 3 h period. Saturated aq NaHCO3 was added and the aqueous phase was extracted with ether (3×200 mL). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated in vacuo. The crude product was purified on a silica gel column eluting with 10-50% EtOAc in Hexane over a 60 min period. The fractions were collected and solvent was removed in vacuo to give the title compound as a yellow oil (72%). 1H NMR (500 MHz, DMSO-d6) δ ppm 0.71-0.92 (m, 9 H), 0.96-1.18 (m, 6 H), 1.23-1.38 (m, 6 H), 1.40-1.64 (m, 6 H), 2.69 (s, 3 H), 7.56 (d, J=12.69 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
19.41 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tributylchlorostannane
Quantity
9.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

A −78° C. solution of 2-methylthiazole (2 g, 20.17 mmol) in THF (50 mL) was treated drop-wise with n-butyllithium (2.5 M in Hex, 10.49 mL, 26.2 mmol), stirred for 1 h, treated drop-wise with a solution of tributyltin chloride (7.11 mL, 26.2 mmol) in THF (25 mL) and stirred for an additional 1 h at −78° C. The mixture was allowed to warm to RT, stirred for 1 h, treated slowly with ice-cold satd. NaHCO3 (20 mL) and quickly extracted with Et2O (3×). The combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 2-methyl-5-(tributylstannyl)thiazole (6.67 g, 85%). 1H NMR (400 MHz, DMSO-d6): δ 7.55 (s, 1H), 2.67 (s, 3H), 1.54-1.45 (m, 6H), 1.30-1.23 (m, 6H), 1.09-1.04 (m, 6H), 0.83 (t, J=7.3 Hz, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.49 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
7.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CCCC[Sn](Cl)(CCCC)CCCC
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(tributylstannyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(tributylstannyl)thiazole

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